molecular formula C6H7IN2O B2686329 6-Iodo-2-methoxypyridin-3-amine CAS No. 1310949-50-8

6-Iodo-2-methoxypyridin-3-amine

Cat. No.: B2686329
CAS No.: 1310949-50-8
M. Wt: 250.039
InChI Key: RAHACWXZUJOSAA-UHFFFAOYSA-N
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Description

6-Iodo-2-methoxypyridin-3-amine is a pyridine derivative featuring a methoxy group at position 2, an amino group at position 3, and an iodine substituent at position 4. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

6-iodo-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHACWXZUJOSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-2-methoxypyridin-3-amine, while oxidation with potassium permanganate can produce 6-iodo-2-methoxypyridine-3-carboxylic acid.

Scientific Research Applications

6-Iodo-2-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The iodine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 6-Iodo-2-methoxypyridin-3-amine with structurally related pyridine derivatives, focusing on substituent positions, molecular weights, and key properties inferred from evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features/Applications Reference Evidence
This compound Iodo (6), Methoxy (2), Amine (3) C₆H₇IN₂O 266.04* Not explicitly listed Hypothesized intermediate for drug synthesis Inferred from analogs
5-Bromo-2-methoxypyridin-3-amine Bromo (5), Methoxy (2), Amine (3) C₆H₇BrN₂O 219.04 Not provided Potential ligand or building block
6-Chloro-5-iodopyridin-2-amine Chloro (6), Iodo (5), Amine (2) C₅H₃ClIN₂ 252.45 Not provided Halogen-rich, reactive intermediate
6-Methoxy-5-methylpyridin-3-amine Methoxy (6), Methyl (5), Amine (3) C₇H₁₀N₂O 138.17 72716-87-1 High structural similarity (0.96) to methyl analogs
2-Iodo-6-methylpyridin-3-amine Iodo (2), Methyl (6), Amine (3) C₆H₇IN₂ 234.04 1180678-40-3 Steric hindrance from methyl group

*Molecular weight calculated based on formula.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Halogens: Iodo and bromo substituents enhance electrophilic reactivity compared to methyl or methoxy groups. For instance, 5-Bromo-2-methoxypyridin-3-amine () may undergo nucleophilic substitution more readily than methyl-substituted analogs .
  • Structural Similarity :

    • Compounds like 6-Methoxy-5-methylpyridin-3-amine (Similarity: 0.96) and 2-Iodo-6-methylpyridin-3-amine (Similarity: 0.91) share core pyridine-amine scaffolds but differ in substituent placement, influencing solubility and stability .

Biological Activity

6-Iodo-2-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H7_7IN2_2O and is characterized by:

  • An iodine atom at the 6th position.
  • A methoxy group at the 2nd position.
  • An amine group at the 3rd position.

The presence of the iodine atom significantly influences its chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodine atom can enhance reactivity in nucleophilic substitution reactions, while the methoxy and amine groups may facilitate binding to enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyridine derivatives have shown their ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of the ubiquitin-proteasome system .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The mechanism involves inhibition of NF-κB signaling pathways, which are crucial in regulating inflammatory responses .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
Enzyme InteractionModulates enzyme activities via receptor binding

Case Study: Anticancer Mechanism

In a study examining the effects of pyridine derivatives on prostate cancer cells, this compound was found to localize within the nucleus and significantly inhibit cell growth. The intracellular concentration was notably higher in cancer cells compared to normal cells, suggesting selective uptake and potential for targeted therapy .

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